molecular formula C12H13Br2N5OS2 B4362958 2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE

2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4362958
M. Wt: 467.2 g/mol
InChI Key: GZYAFFZJCWIJAI-UHFFFAOYSA-N
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Description

2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a thienyl group, a pyrazolyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of thiophene to obtain 4,5-dibromo-2-thiophenecarboxylic acid. This intermediate is then reacted with hydrazine derivatives to form the hydrazinecarbothioamide moiety. The final step involves coupling with 1-ethyl-5-methyl-1H-pyrazole under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atoms on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.

Scientific Research Applications

2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,5-dichloro-2-thienyl)carbonyl]-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hydrazinecarbothioamide
  • 2-[(4,5-difluoro-2-thienyl)carbonyl]-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hydrazinecarbothioamide

Uniqueness

2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of bromine atoms on the thienyl ring, which can influence its reactivity and properties. The combination of the thienyl, pyrazolyl, and hydrazinecarbothioamide moieties also contributes to its distinct chemical and biological characteristics.

Properties

IUPAC Name

1-[(4,5-dibromothiophene-2-carbonyl)amino]-3-(1-ethyl-5-methylpyrazol-4-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br2N5OS2/c1-3-19-6(2)8(5-15-19)16-12(21)18-17-11(20)9-4-7(13)10(14)22-9/h4-5H,3H2,1-2H3,(H,17,20)(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYAFFZJCWIJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=S)NNC(=O)C2=CC(=C(S2)Br)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
2-[(4,5-DIBROMO-2-THIENYL)CARBONYL]-N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-HYDRAZINECARBOTHIOAMIDE

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